TCO-PEG3-oxyamine
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Overview
Description
TCO-PEG3-oxyamine is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . It contains a trans-cyclooctene (TCO) moiety and an oxyamine group, making it a versatile tool in bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-oxyamine involves the conjugation of a TCO moiety with a PEG3-oxyamine linker. The reaction typically employs mild conditions to ensure the stability of the functional groups. The process begins with the activation of the TCO moiety, followed by its reaction with the PEG3-oxyamine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG3-oxyamine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Cycloaddition: The TCO moiety reacts with tetrazines to form a stable dihydropyridazine linkage.
Oxime Ligation: The oxyamine group reacts with aldehydes or ketones to form oximes.
Common Reagents and Conditions
Tetrazines: Used in inverse electron demand Diels-Alder cycloaddition reactions.
Aldehydes/Ketones: Used in oxime ligation reactions.
Major Products Formed
Dihydropyridazine Linkage: Formed from the reaction with tetrazines.
Scientific Research Applications
TCO-PEG3-oxyamine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates bioorthogonal reactions for labeling and imaging of biomolecules.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Used in the production of advanced materials and bioconjugates.
Mechanism of Action
TCO-PEG3-oxyamine exerts its effects through bioorthogonal reactions. The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazines, forming a stable dihydropyridazine linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for use in complex biological environments . The oxyamine group participates in oxime ligation, reacting with aldehydes or ketones to form stable oximes .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG3-oxyamine: Another PEG-based linker used in bioorthogonal chemistry.
TCO-PEG4-oxyamine: Similar to TCO-PEG3-oxyamine but with an additional ethylene glycol unit.
TCO-PEG2-oxyamine: Similar to this compound but with one less ethylene glycol unit.
Uniqueness
This compound is unique due to its optimal balance between hydrophilicity and linker length, making it highly effective in bioorthogonal reactions. The PEG3 spacer reduces aggregation, minimizes steric hindrance, and enhances solubility, making it a preferred choice for various applications .
Properties
Molecular Formula |
C19H35N3O7 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H35N3O7/c20-28-16-18(23)21-8-10-25-12-14-27-15-13-26-11-9-22-19(24)29-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16,20H2,(H,21,23)(H,22,24)/b2-1+/t17-/m1/s1 |
InChI Key |
JRVONWGHSMFTHF-WZHGYECESA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CON |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CON |
Origin of Product |
United States |
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